molecular formula C11H11NO4 B1291169 (6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 99843-41-1

(6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Cat. No.: B1291169
CAS No.: 99843-41-1
M. Wt: 221.21 g/mol
InChI Key: ADHAEFMNBBGTJC-UHFFFAOYSA-N
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Description

(6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid: is a heterocyclic compound with a benzoxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazine ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring .

Scientific Research Applications

Chemistry: In chemistry, (6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical assays and drug development .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer and inflammatory disorders .

Industry: Industrially, this compound is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .

Mechanism of Action

The mechanism of action of (6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways affected by this compound include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, (6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is unique due to its specific substitution pattern on the benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(6-methyl-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7-2-3-9-8(4-7)12(5-10(13)14)6-11(15)16-9/h2-4H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHAEFMNBBGTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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